N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Butyl-N⁴-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure substituted at the N¹, N⁴, and N⁶ positions. The N¹-methyl group enhances metabolic stability, while the N⁶-butyl and N⁴-(4-methoxyphenyl) substituents modulate lipophilicity and target binding affinity. Pyrazolo[3,4-d]pyrimidine derivatives are widely investigated for their anticancer and enzyme inhibitory activities due to their structural mimicry of purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases .
Properties
Molecular Formula |
C17H22N6O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-N-butyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O/c1-4-5-10-18-17-21-15(14-11-19-23(2)16(14)22-17)20-12-6-8-13(24-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
BMFYOLPMJUEXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N6-BUTYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Activity Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
- N⁶ Substituents : The butyl group in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl in ) or aromatic groups (e.g., phenyl in ). This may improve membrane permeability but reduce aqueous solubility.
- In contrast, chloro-substituted analogs (e.g., ) introduce electron-withdrawing effects, which may alter binding kinetics .
- Activity : The halogenated benzene derivative (7_3d3) exhibits potent inhibitory activity (IC₅₀ 0.4 µM), suggesting bulky hydrophobic groups at N⁴ significantly enhance target engagement . The target compound’s 4-methoxyphenyl group may offer a balance between hydrophobicity and solubility.
Physicochemical Properties
- Solubility : The N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl analog has low solubility (0.5 µg/mL) at physiological pH, likely due to its chloro substituent . The target compound’s 4-methoxyphenyl group may improve solubility relative to chloro analogs.
- Thermal Stability : The unsubstituted 1-methyl derivative () has a melting point >300°C, indicating high crystallinity. Substituents like butyl or methoxyphenyl may reduce melting points by introducing structural flexibility.
Structural and Crystallographic Insights
- Polymorphism : Analogous compounds (e.g., N⁴-(4-methylphenyl)-N³-phenyl derivative) exhibit conformational polymorphism, which affects bioavailability and processing . The target compound’s crystallization behavior remains unstudied but warrants investigation.
- Synthesis : Derivatives are typically synthesized via nucleophilic substitution or Suzuki coupling, as seen in . The target compound’s butyl and methoxyphenyl groups may require optimized coupling conditions.
Biological Activity
N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C23H26N6
- Molecular Weight : 386.5 g/mol
- CAS Number : 921494-35-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound acts by binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent downstream signaling.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- In vitro Studies : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibited significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cells. The most potent derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines respectively .
- Mechanism of Action in Cancer : Flow cytometric analyses indicated that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. This is evidenced by an increase in the BAX/Bcl-2 ratio, a marker for apoptosis .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influences its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Butyl Group | Enhances lipophilicity and bioavailability |
| Methoxy Group | Increases potency against certain kinases |
| Methyl Group | Modulates binding affinity |
Case Studies
- EGFR Inhibition : A study focusing on similar pyrazolo[3,4-d]pyrimidine derivatives reported that compounds with structural similarities effectively inhibited epidermal growth factor receptor (EGFR) activity. The most promising compounds demonstrated IC50 values in the low micromolar range against both wild-type and mutant forms of EGFR .
- Xenograft Models : In vivo studies using xenograft models have shown promising results where compounds similar to this compound exhibited significant tumor growth inhibition compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
